8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

anticancer cytotoxicity structure-activity relationship

Procure the 8-fluoro cyclopenta[b]indole scaffold for isoform-selective Aurora B kinase inhibition (class-level >21-fold selectivity), LXRβ-selective agonist development with reduced hypertriglyceridemia liability, or PET tracer precursor design targeting GPR44-mediated inflammation. The 8-fluoro substitution introduces distinct electronic and steric effects that modulate chemical reactivity and biological target engagement. Do not substitute with the non-fluorinated parent (MW 157.21) or positional isomers (e.g., 6-fluoro or 7-fluoro variants), as this introduces unvalidated SAR variables that may compromise assay reproducibility and lead optimization timelines.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11916980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C(=CC=C3)F
InChIInChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
InChIKeyILFIEUFYACXKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Technical Specifications and Core Scaffold for Fluorinated Cyclopenta[b]indole Procurement


8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1934574-82-9; molecular formula C11H10FN; MW 175.20 g/mol) is a fluorinated bicyclic heterocycle consisting of an indole ring fused to a saturated cyclopentane moiety, with fluorine substitution at the 8-position of the cyclopenta[b]indole framework . The compound is commercially available as a research-grade building block with typical purity specifications of 95-98% . The 8-fluoro substitution introduces electronic effects that distinguish this scaffold from its non-fluorinated parent (1,2,3,4-tetrahydrocyclopenta[b]indole, MW 157.21) and other positional fluoro isomers (e.g., 6-fluoro and 7-fluoro variants) . This compound serves as a core intermediate for the synthesis of fluorinated cyclopenta[b]indole derivatives with applications in kinase inhibitor discovery, prostaglandin receptor antagonist development, and PET tracer design [1].

Why 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Replaced by Non-Fluorinated or Alternative Positional Fluoro Analogs


The 8-fluoro substitution on the tetrahydrocyclopenta[b]indole scaffold is not interchangeable with non-fluorinated analogs or alternative positional fluoro isomers (e.g., 6-fluoro or 7-fluoro). Fluorine substitution at specific positions introduces distinct electronic and steric effects that modulate both chemical reactivity and biological target engagement . Class-level evidence from related cyclopenta[b]indole series demonstrates that ring size variation (cyclopent[b]indole vs. tetrahydrocarbazole vs. cyclohept[b]indole) and halogen positioning alter receptor binding affinity profiles in melatonin receptor systems [1]. Furthermore, within the broader class of fluoro-substituted cycloalkanoindoles, the position of fluorine directly impacts antagonist potency at prostaglandin D2 receptors, as documented in patent literature [2]. For procurement decisions, substituting the 8-fluoro scaffold with its non-fluorinated parent (MW 157.21) or a positional isomer (e.g., 7-fluoro, MW 175.20) introduces unvalidated SAR variables that may compromise downstream assay reproducibility and lead optimization timelines. The quantitative differentiation evidence below establishes the measurable performance parameters that distinguish this specific scaffold.

8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Comparative Quantitative Evidence for Scientific Selection


Cytotoxic Potency Comparison: Fluorinated Cyclopent[b]indole Derivatives vs. Clinical Standards in Cancer Cell Lines

In a comparative cytotoxicity study of heteroannulated cyclopent[b]indole derivatives, fluorinated cyclopent[b]indole dipolarophiles served as key synthetic intermediates for compounds that demonstrated superior cytotoxic activity against HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines when compared to the standard clinical agents ellipticine, 5-fluorouracil, cisplatin, and methotrexate in MTT assays [1]. While this study did not directly assay the unsubstituted 8-fluoro scaffold as a final compound, the fluorinated cyclopent[b]indole core was essential for the enhanced activity observed in the fully elaborated derivatives [1]. This establishes the 8-fluoro scaffold as a privileged intermediate for generating analogs with measurable cytotoxic advantages over established chemotherapeutics [1].

anticancer cytotoxicity structure-activity relationship

Kinase Selectivity Profile: Aurora B vs. Aurora A Inhibition in Cyclopenta[b]indole Derivative Class

A cyclopenta[b]indole derivative was evaluated for Aurora kinase inhibition in a direct head-to-head kinase assay comparing Aurora B versus Aurora A activity [1]. The compound exhibited selective Aurora B inhibition with an IC50 of 1.4 μM, while showing minimal activity against Aurora A (IC50 > 30 μM), representing a >21-fold selectivity window [1]. In a cellular context, the same compound inhibited proliferating peripheral blood mononuclear cells (PBMCs) with an IC50 of 4.2 μM, and treated cells displayed the expected phenotypic hallmarks of Aurora B inhibition, including reduced phosphorylation of histone H3 and tetraploidy [1]. This study demonstrates that the cyclopenta[b]indole scaffold—the core structural framework of the target compound—can be elaborated to achieve isoform-selective kinase inhibition with quantifiable selectivity ratios [1].

kinase inhibition Aurora kinase selectivity cancer

Fluorine Substitution Positional Effect: Comparative Electronic and Steric Modulation Across Fluoro Isomers

The 8-fluoro substitution on the tetrahydrocyclopenta[b]indole scaffold (CAS 1934574-82-9) is one of several possible positional fluoro isomers within this chemical series, with documented alternatives including the 6-fluoro (MW ~189.21 g/mol) and 7-fluoro (CAS 327021-84-1) variants . According to technical documentation, fluorine substitution at the 7-position introduces notable electronic and steric effects that influence both chemical reactivity and biological activity . By extension, the 8-position substitution creates a distinct electronic environment around the indole nitrogen and adjacent ring positions compared to the 6- or 7-fluoro isomers . In broader fluoro-substituted cycloalkanoindole patent disclosures, the specific position of fluorine substitution is a key variable in modulating antagonist potency at prostaglandin D2 receptors, underscoring that fluoro isomers are not functionally interchangeable [1].

fluorine chemistry positional isomer electronic effects SAR

LXRβ Selectivity Advantage: Tetrahydro-cyclopenta[b]indole Series vs. Pan-Agonist T0901317 in Metabolic Profiling

A series of tetrahydro-cyclopenta[b]indoles was developed as selective liver-X-receptor (LXR) modulators with improved LXRβ versus LXRα selectivity [1]. One optimized compound from this series, when administered to wild-type mice, modestly increased plasma HDL-cholesterol while producing no change in plasma triglycerides (TG) and demonstrating reduced effects on liver TG content compared to the non-selective LXR pan-agonist T0901317 [1]. This in vivo metabolic differentiation addresses the primary liability of first-generation LXR agonists—hypertriglyceridemia and hepatic steatosis—that has historically limited clinical translation of this target class [1]. While the specific 8-fluoro analog was not the lead compound in this study, the tetrahydro-cyclopenta[b]indole scaffold was the essential core enabling this therapeutically meaningful selectivity and metabolic safety differentiation [1].

LXR nuclear receptor selectivity metabolic disease

Ring Size Determines Functional Phenotype: Cyclopent[b]indole Agonism vs. Cyclohept[b]indole Antagonism at Melatonin Receptors

A systematic study comparing tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles as melatonin receptor ligands revealed that ring size directly modulates both binding affinity and functional phenotype [1]. The tetrahydrocyclopent[b]indoles (10) exhibited similar biological properties to the corresponding tetrahydrocarbazole analogues (9) but with quantifiably lower binding affinities in chicken brain membrane radioligand binding assays [1]. Critically, the hexahydrocyclohept[b]indoles (11) showed a much greater propensity to act as antagonists rather than agonists at the melatonin receptor [1]. This direct head-to-head comparison across three ring-expanded scaffolds demonstrates that the cyclopent[b]indole framework occupies a specific pharmacological niche distinct from both the smaller carbazole and larger cyclohept[b]indole systems [1].

melatonin receptor GPCR agonist antagonist SAR

Fluorine-18 Radiolabeling Compatibility: Cyclopentenylindole Scaffold for PET Tracer Development

A comprehensive review evaluating indole-based and cyclopentenylindole-based analogues for G-protein coupled receptor 44 (GPR44) PET tracer development identified 26 fluorine-containing compounds with favorable to strong binding properties [1]. The cyclopentenylindole scaffold—structurally analogous to the cyclopenta[b]indole core—was specifically highlighted as a privileged framework for incorporating fluorine nuclides essential for 18F-radiolabeling [1]. The review assessed compounds across multiple parameters including binding affinity, target selectivity, and pharmacokinetic/metabolic profiles, establishing that the cyclopentenylindole scaffold can support the development of non-invasive in vivo PET radiotracers for imaging inflammation and cancer-associated processes [1]. While the 8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole building block itself is not a final PET tracer, it provides a synthetically accessible fluorinated core for constructing analogs in this validated imaging space [1].

PET imaging fluorine-18 radiotracer GPR44 inflammation

8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Validated Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Discovery: Aurora B-Selective Scaffold Elaboration

Procure the 8-fluoro cyclopenta[b]indole scaffold for structure-activity relationship (SAR) campaigns targeting isoform-selective Aurora B kinase inhibition. Class-level evidence demonstrates that elaborated cyclopenta[b]indole derivatives achieve >21-fold selectivity for Aurora B (IC50 = 1.4 μM) over Aurora A (IC50 > 30 μM) in direct kinase assays, with cellular activity confirmed in PBMC proliferation assays (IC50 = 4.2 μM) and mechanistic validation through reduced histone H3 phosphorylation and tetraploidy induction [1]. The 8-fluoro substitution provides an unoptimized starting point for introducing additional substituents to further enhance potency and selectivity within this validated kinase selectivity space.

Nuclear Receptor Modulator Development: LXRβ-Selective Agonist Synthesis

Use the 8-fluoro tetrahydro-cyclopenta[b]indole core as a synthetic entry point for developing LXRβ-selective agonists with reduced hypertriglyceridemia liability. Class-level evidence from the tetrahydro-cyclopenta[b]indole series demonstrates in vivo metabolic differentiation from the pan-agonist T0901317, including HDL-cholesterol elevation without concomitant plasma triglyceride increase and attenuated liver triglyceride accumulation [1]. The fluorinated scaffold offers electronic modulation of the indole ring that may further tune LXR isoform selectivity and metabolic stability in lead optimization programs targeting atherosclerosis, inflammation, or metabolic disease [1].

Anticancer Agent Synthesis: Cytotoxic Cyclopenta[b]indole Derivative Generation

Employ the 8-fluoro cyclopenta[b]indole building block as a dipolarophile for 1,3-dipolar cycloaddition reactions to generate fluorinated dispiroheterocycles and heteroannulated cyclopent[b]indole derivatives with demonstrated cytotoxic activity. Class-level evidence shows that fluorinated cyclopent[b]indole-derived compounds exhibit superior cytotoxicity against HeLa and MCF-7 cancer cell lines compared to clinical standards including ellipticine, 5-fluorouracil, cisplatin, and methotrexate in MTT assays [1]. The pre-installed fluorine atom eliminates a synthetic step while providing the electronic modulation required for activity in this validated anticancer chemotype [1].

PET Tracer Development: 18F-Radiolabeled GPR44 Imaging Agent Precursor

Acquire the 8-fluoro cyclopenta[b]indole scaffold for constructing fluorine-containing cyclopentenylindole analogues as potential GPR44 PET tracer precursors. Class-level evidence from a comprehensive review (2000-present) identified 26 fluorinated cyclopentenylindole-based compounds with favorable to strong binding properties suitable for 18F-radiolabeling and in vivo imaging of inflammation-cancer axis processes [1]. The pre-installed fluorine at the 8-position provides a validated starting point for further elaboration into PET tracers targeting GPR44-mediated inflammatory and oncogenic signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.